2,4-Difluorobenzotrifluoride

Description

The exact mass of the compound 2,4-Difluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Difluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

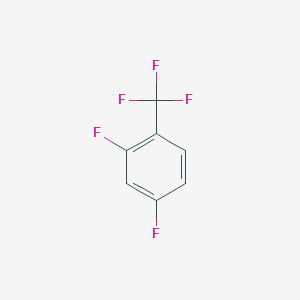

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOLFTWPSZESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559452 | |

| Record name | 2,4-Difluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-61-9 | |

| Record name | 2,4-Difluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools.[1][2] The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4][5] Among the vast arsenal of fluorinated reagents, 2,4-Difluorobenzotrifluoride (α,α,α,2,4-Pentafluorotoluene) emerges as a particularly valuable building block.

This guide offers a comprehensive technical overview of 2,4-Difluorobenzotrifluoride, delving into its core chemical properties, reactivity, synthesis, and applications. As a Senior Application Scientist, the narrative is structured to provide not just data, but a mechanistic understanding and field-proven insights into why this molecule is a cornerstone for innovation in drug discovery and advanced material synthesis. The presence of two activating fluorine atoms on the aromatic ring, combined with the powerfully electron-withdrawing trifluoromethyl (-CF₃) group, creates a unique electronic environment that dictates its reactivity and utility.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and spectral characteristics. These properties govern its behavior in reaction media and provide the fingerprints for its identification and characterization.

Core Physicochemical Data

The fundamental properties of 2,4-Difluorobenzotrifluoride are summarized below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| CAS Number | 64248-61-9 | [6] |

| Molecular Formula | C₇H₃F₅ | Inferred |

| Molecular Weight | 182.09 g/mol | Inferred |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 109.1 ± 35.0 °C (Predicted) | [6] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to be complex due to fluorine-proton couplings. The three aromatic protons will appear as distinct multiplets, with chemical shifts significantly downfield due to the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: This is the most informative technique. Three distinct signals are anticipated: one for the -CF₃ group (a singlet, as it has no neighboring protons or fluorines to couple with) and two separate signals for the aromatic fluorine atoms at the C2 and C4 positions. These aromatic fluorine signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.[8]

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons bonded to fluorine will exhibit large C-F coupling constants. The chemical shifts will be influenced by the strong inductive effects of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

Synthesis and Reactivity

The utility of 2,4-Difluorobenzotrifluoride is intrinsically linked to its synthesis and predictable reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

Synthetic Pathways

2,4-Difluorobenzotrifluoride is typically prepared from precursors that already contain the trifluoromethyl group. Common strategies involve the dehalogenation or substitution of a pre-existing group on the ring.

One established method involves the reductive dehalogenation of a chlorinated precursor. For instance, the hydrogenation of 3-chloro-2,4-difluorobenzotrifluoride using a catalyst in the presence of a base affords the desired product.[10] Another route starts from 1-chloro-2,4-difluoro-5-(trifluoromethyl)benzene.[11]

Caption: A generalized workflow for the synthesis of 2,4-Difluorobenzotrifluoride.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chemical behavior of 2,4-Difluorobenzotrifluoride is dominated by the powerful electron-withdrawing nature of its substituents. The -CF₃ group and the two fluorine atoms strongly deactivate the benzene ring towards electrophilic attack but significantly activate it for nucleophilic aromatic substitution (Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr).[12] This is the cornerstone of its utility as a synthetic intermediate.

Causality of Reactivity:

-

Activation: The cumulative inductive (-I) and mesomeric (-M) effects of the -CF₃ group withdraw electron density from the aromatic ring. The fluorine atoms also contribute a strong -I effect. This creates a significant partial positive charge (δ+) on the ring carbons, making them susceptible to attack by nucleophiles.

-

Regioselectivity: The position para to the strongest electron-withdrawing group (in this case, the -CF₃ group) is the most activated site for nucleophilic attack. Therefore, the fluorine at the C4 position is preferentially displaced. This is because the negative charge in the resulting intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative atoms of the trifluoromethyl group.

-

Leaving Group Ability: In the context of S

NAr, fluoride is an excellent leaving group because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, facilitating this attack.[13]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluorobenzotrifluoride.

Application in Drug Discovery and Development

The trifluoromethyl group is a prevalent motif in pharmaceuticals, known to enhance metabolic stability and act as a bioisostere for other groups.[14][15] 2,4-Difluorobenzotrifluoride provides a direct and efficient scaffold to introduce both the -CF₃ group and a reactive handle (the C4-fluorine) for further molecular elaboration.

Strategic Advantages in Medicinal Chemistry:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[14] Incorporating this moiety can block metabolic "soft spots" in a drug candidate, increasing its half-life and bioavailability.[4]

-

Lipophilicity Modulation: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve a drug's ability to cross biological barriers like the blood-brain barrier.[14][15]

-

pKa Modification: As a potent electron-withdrawing group, the trifluoromethylphenyl moiety can lower the pKa of nearby basic functional groups (e.g., amines). This modulation can be critical for optimizing a drug's solubility, absorption, and target engagement.[3][16]

-

Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and potency.[2][3]

Caption: Strategic use of 2,4-Difluorobenzotrifluoride in the drug development pipeline.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a self-validating, step-by-step methodology for the SNAr reaction, a cornerstone experiment utilizing 2,4-Difluorobenzotrifluoride.

Objective: To synthesize a 4-amino-2-fluorobenzotrifluoride derivative via regioselective substitution.

Materials:

-

2,4-Difluorobenzotrifluoride (1.0 eq)

-

Amine nucleophile (e.g., Morpholine) (1.1 - 1.2 eq)

-

Base (e.g., K₂CO₃ or DIPEA) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reactor Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, establish an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add the anhydrous solvent, followed by 2,4-Difluorobenzotrifluoride (1.0 eq) and the amine nucleophile (1.1 eq).

-

Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq). The base acts as a scavenger for the HF formed during the reaction.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (typically 80-120°C, solvent-dependent) and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (2,4-Difluorobenzotrifluoride) and the appearance of a new, typically more polar, product spot confirms the reaction is proceeding. The reaction is considered complete when the limiting reagent is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The use of a separatory funnel allows for the removal of the inorganic base and the polar solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-substituted product.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry. The disappearance of one aromatic fluorine signal in the ¹⁹F NMR spectrum provides definitive validation of a successful mono-substitution.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 2,4-Difluorobenzotrifluoride is paramount. While a specific safety data sheet (SDS) is not widely available, data from closely related analogs like 2,4-Dichlorobenzotrifluoride and 2,4-Difluoronitrobenzene provide a reliable basis for safety protocols.[17][18][19]

-

Hazards: Assumed to be a flammable or combustible liquid. It is likely to cause skin and serious eye irritation or damage.[18][19] Inhalation of vapors may cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Flame-retardant antistatic protective clothing is recommended.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are exceeded, use an approved respirator.

-

-

Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]

Conclusion

2,4-Difluorobenzotrifluoride is more than just another fluorinated compound; it is a strategic tool for molecular design. Its well-defined physicochemical properties and predictable SNAr reactivity make it a reliable and versatile building block. For researchers in drug discovery, its ability to confer enhanced metabolic stability, modulate lipophilicity, and provide a scaffold for complex synthesis is invaluable. By understanding the fundamental principles of its chemical behavior, scientists can harness the full potential of this powerful intermediate to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

- Fluorine in drug discovery: Role, design and case studies. (2025).

- Mague, J. T. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Al-Zoubi, R. M. (Year not available). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Gupta, M. (2025). Role of Fluorine in Drug Design and Drug Action.

- Fluorine as a key element in modern drug discovery and development. (Year not available). LE STUDIUM.

- 2,4-Difluorobenzotrifluoride CAS#: 64248-61-9. (Year not available). ChemicalBook.

- 2,4-Difluorobenzotrifluoride synthesis. (Year not available). ChemicalBook.

- Synthesis of 2,4-difluorobenzotrifluoride. (Year not available). PrepChem.com.

- Ferreira, R. J. (2025).

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR spectrum. (Year not available). ChemicalBook.

- General information on NMR spectra. (Year not available).

- SAFETY D

- 2,4-Difluoronitrobenzene(446-35-5) 1H NMR spectrum. (Year not available). ChemicalBook.

- SAFETY D

- 2,4-Dichlorobenzotrifluoride SDS, 320-60-5 Safety Data Sheets. (Year not available). ECHEMI.

- 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (Year not available). CDH Fine Chemical.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (Year not available). MDPI.

- A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. (2025). Benchchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (Year not available). MDPI.

- Aromatic Substitution | Flow Reactions. (Year not available). Vapourtec Flow Chemistry.

- Nucleophilic Arom

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorobenzotrifluoride CAS#: 64248-61-9 [amp.chemicalbook.com]

- 7. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR spectrum [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. 2,4-Difluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 12. vapourtec.com [vapourtec.com]

- 13. youtube.com [youtube.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2,4-Difluorobenzotrifluoride: A Core Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Difluorobenzotrifluoride (CAS No. 64248-61-9), a pivotal fluorinated building block in medicinal chemistry, agrochemicals, and materials science. We will delve into its physicochemical properties, synthesis, strategic applications in drug design, and essential safety and handling protocols, offering field-proven insights for its effective utilization in research and development.

The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. The benzotrifluoride moiety, in particular, is a well-established pharmacophore that often enhances metabolic resistance and modulates electronic properties.

2,4-Difluorobenzotrifluoride combines the robust trifluoromethyl group with a specific aromatic difluorination pattern. This combination offers a unique scaffold for chemists to fine-tune molecular properties, making it a valuable intermediate for creating sophisticated and effective molecules. This guide serves as a technical primer for researchers looking to leverage the unique attributes of this compound.

Core Properties and Identification

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical identity. The unique identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 64248-61-9[1]

Synonyms for this compound include:

-

2,4-Difluoro-1-(trifluoromethyl)benzene

-

α,α,α,2,4-Pentafluorotoluene

Physicochemical Data

A summary of the key physicochemical properties of 2,4-Difluorobenzotrifluoride is presented in the table below. These values are critical for planning reactions, purification procedures, and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₅ | |

| Molecular Weight | 182.09 g/mol | |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | ~109.1 °C (Predicted) | [2] |

| Density | ~1.386 g/cm³ (Predicted) | [2] |

| Purity | Typically >97% | N/A |

| Storage Temperature | 10–25 °C | [2][3] |

Synthesis and Manufacturing Insights

While multiple synthetic routes to fluorinated aromatics exist, the preparation of 2,4-Difluorobenzotrifluoride often relies on established organofluorine chemistry principles. A common conceptual pathway involves the trifluoromethylation of a pre-functionalized difluorobenzene ring. One plausible and industrially relevant approach is the fluorination of a corresponding benzotrichloride, which itself can be derived from 2,4-difluorotoluene.

The diagram below illustrates a generalized synthetic workflow, highlighting the key transformations.

Caption: Generalized synthetic pathway to 2,4-Difluorobenzotrifluoride.

Experimental Protocol: A Representative Halogen Exchange Reaction

The following protocol is a representative example of a halogen exchange (Halex) reaction, a common method for synthesizing benzotrifluorides from benzotrichlorides. This specific protocol is adapted from analogous transformations described in patent literature for similar compounds[4].

Objective: To synthesize 2,4-Difluorobenzotrifluoride from 2,4-Difluorobenzotrichloride.

Materials:

-

2,4-Difluorobenzotrichloride

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony(V) fluoride (SbF₅) or another suitable Lewis acid catalyst

-

A suitable high-pressure reactor (e.g., Hastelloy autoclave)

-

Neutralizing agent (e.g., aqueous sodium hydroxide solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Charging: In a chemical fume hood, carefully charge the high-pressure autoclave with 2,4-Difluorobenzotrichloride.

-

Catalyst Addition: Add a catalytic amount of Antimony(V) fluoride. The catalyst is crucial for activating the C-Cl bonds towards nucleophilic attack by fluoride.

-

Sealing and Cooling: Seal the reactor and cool it to approximately -78 °C using a dry ice/acetone bath. This is a critical safety step to allow for the safe condensation of anhydrous HF.

-

HF Addition: Carefully condense a molar excess of anhydrous Hydrogen Fluoride into the cooled reactor.

-

Reaction: Gradually warm the reactor to the target reaction temperature (typically between 80-150°C) and maintain with stirring for 1 to 20 hours. The reaction progress should be monitored by taking aliquots (if the equipment allows) and analyzing via GC-MS.

-

Work-up: After the reaction is complete, cool the reactor and carefully vent the excess HF into a suitable scrubber.

-

Neutralization: Quench the reaction mixture by slowly adding it to a cooled, stirred aqueous solution of sodium hydroxide to neutralize the remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation to yield pure 2,4-Difluorobenzotrifluoride.

Applications in Drug Discovery and Agrochemicals

The 2,4-difluorobenzotrifluoride moiety is a valuable scaffold due to the combined electronic and steric effects of its substituents. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups and can form key hydrogen bonds or dipole interactions with biological targets. The trifluoromethyl group is a powerful metabolic blocker and lipophilic modulator.

This unique combination of properties makes 2,4-Difluorobenzotrifluoride a key intermediate for:

-

Anti-inflammatory Drugs: The scaffold is used in the synthesis of compounds targeting inflammatory pathways[2][3].

-

Agrochemicals: It serves as a core building block for high-performance selective herbicides and fungicides[2].

-

Materials Science: It is used in the preparation of specialty fluorinated chemicals with enhanced thermal and chemical resistance[1].

Causality in Experimental Design: Why this Moiety?

When a medicinal chemist chooses to incorporate the 2,4-difluorobenzotrifluoride moiety, the decision is driven by a predictive understanding of its likely impact on a drug candidate's properties.

Caption: The logical cascade from molecular properties to pharmacokinetic benefits.

The trifluoromethyl group is an excellent bioisostere for a methyl or ethyl group but is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. The 2,4-difluoro pattern alters the electronic distribution of the phenyl ring, which can enhance binding to target proteins through specific dipole-dipole or hydrogen bond interactions, a strategy successfully employed in the development of HIV integrase inhibitors containing a similar 2,4-difluoroaromatic pattern.

Analytical and Spectroscopic Characterization

Quality control and structural verification are paramount. The primary techniques for characterizing 2,4-Difluorobenzotrifluoride are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quality Control via ¹⁹F and ¹H NMR Spectroscopy

This protocol describes a self-validating system for confirming the identity and purity of a sample of 2,4-Difluorobenzotrifluoride.

Objective: To verify the structure and assess the purity of 2,4-Difluorobenzotrifluoride using NMR.

Materials:

-

Sample of 2,4-Difluorobenzotrifluoride

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Expected Spectrum: The aromatic region (approx. 7.0-7.8 ppm) will show complex multiplets due to proton-proton and proton-fluorine coupling. The integration should correspond to 3 aromatic protons. The absence of signals from aliphatic protons (e.g., from residual starting materials) is an indicator of high purity.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine NMR spectrum.

-

Expected Spectrum: Two main signals are expected. One singlet for the -CF₃ group (typically around -63 ppm) and two distinct multiplets for the aromatic fluorine atoms at positions 2 and 4. The relative integration should be 3:1:1. The chemical shifts and coupling patterns are highly diagnostic for this specific substitution pattern[5].

-

-

Data Analysis:

-

Confirm the presence of the expected signals and their coupling patterns in both spectra.

-

Assess purity by integrating the signals of the main compound against any impurity signals.

-

Safety, Handling, and Storage

Hazard Profile (Anticipated):

-

Skin Irritation/Corrosion: May cause skin irritation or burns upon contact.

-

Eye Damage: Risk of serious eye irritation or damage.

-

Inhalation: Vapors may cause respiratory irritation. May be harmful if inhaled.

-

Ingestion: May be harmful if swallowed.

Recommended Handling and Storage Procedures

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear chemical safety goggles and a face shield.

-

Use a lab coat to protect clothing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and strong oxidizing agents[2][3].

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Difluorobenzotrifluoride (CAS 64248-61-9) is a highly functionalized building block with significant potential in medicinal chemistry, agrochemistry, and materials science. Its unique electronic and steric properties, derived from its specific fluorination pattern, allow for the rational design of molecules with enhanced metabolic stability and biological activity. This guide has provided a technical foundation for its properties, synthesis, applications, and safe handling, empowering researchers to confidently and effectively incorporate this valuable intermediate into their research and development programs.

References

-

2 4-Difluorobenzotrifluoride CAS 64248-61-9. Shanghai Talent Chemical Co.,Ltd. [Link]

-

2 4-Difluorobenzotrifluoride CAS 64248-61-9. LookChem. [Link]

-

Supporting Information for an article. The Royal Society of Chemistry. [Link]

- Process for producing 2,4-dichlorobenzotrifluoride.

-

SAFETY DATA SHEET - Fisher Scientific (2,4-Difluoronitrobenzene). Fisher Scientific. [Link]

Sources

- 1. 2,4-Difluorobenzotrifluoride | 64248-61-9 [chemicalbook.com]

- 2. China 2 4-Difluorobenzotrifluoride CAS 64248-61-9 Manufacturer and Supplier | Starsky [starskychemical.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Difluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,4-difluorobenzotrifluoride, a key building block in the synthesis of pharmaceuticals and agrochemicals. In the absence of direct experimental structural data, this guide leverages high-level computational chemistry to elucidate the molecule's geometric parameters, conformational preferences, and the rotational dynamics of its trifluoromethyl group. This computationally-derived data is contextualized with experimental findings for analogous molecules, offering a robust and scientifically grounded understanding of this important fluorinated compound. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed structural understanding for molecular modeling, reaction design, and structure-activity relationship studies.

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing organic molecules have become indispensable in modern chemistry, particularly within the life sciences. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4-Difluorobenzotrifluoride (C₇H₃F₅) is a prime example of a versatile fluorinated building block, combining the structural rigidity of a benzene ring with the unique electronic properties of two fluorine substituents and a trifluoromethyl group. A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, designing new synthetic routes, and for the rational design of novel bioactive compounds.

This guide delves into the core structural features of 2,4-difluorobenzotrifluoride, providing a detailed examination of its bond lengths, bond angles, and the conformational landscape dominated by the rotation of the trifluoromethyl group.

Molecular Geometry: A Computational Investigation

Due to the absence of published experimental gas-phase structural data for 2,4-difluorobenzotrifluoride, we have employed Density Functional Theory (DFT) to compute its optimized molecular geometry. The calculations were performed at the B3LYP/6-311+G(d,p) level of theory, a widely accepted and reliable method for determining the structure of organic molecules.

The optimized geometry reveals a planar aromatic ring with the trifluoromethyl group situated above and below the plane. The fluorine substituents induce slight distortions in the benzene ring from a perfect hexagon.

Caption: Ball-and-stick model of 2,4-Difluorobenzotrifluoride.

Bond Lengths and Angles

The key geometric parameters obtained from the DFT calculations are summarized in the table below. For comparative purposes, experimental gas-phase electron diffraction data for the parent molecule, benzotrifluoride, are also included[1].

| Parameter | 2,4-Difluorobenzotrifluoride (Computed) | Benzotrifluoride (Experimental)[1] |

| Bond Lengths (Å) | ||

| C-C (aromatic, avg.) | 1.391 | 1.397 ± 0.003 |

| C-CF₃ | 1.505 | 1.504 ± 0.004 |

| C-F (CF₃, avg.) | 1.342 | 1.345 ± 0.003 |

| C2-F | 1.349 | - |

| C4-F | 1.353 | - |

| C-H (avg.) | 1.083 | 1.099 ± 0.005 |

| **Bond Angles (°) ** | ||

| ∠C-C-C (aromatic, avg.) | 120.0 | ~120 |

| ∠C-C-F (CF₃) | 111.8 | 111.9 ± 0.1 |

| ∠F-C-F (CF₃) | 107.0 | - |

| ∠C1-C2-F | 119.2 | - |

| ∠C3-C4-F | 118.9 | - |

The calculated C-CF₃ and C-F bond lengths in 2,4-difluorobenzotrifluoride are in excellent agreement with the experimental values for benzotrifluoride, lending confidence to the computational model. The presence of the fluorine substituents on the aromatic ring leads to minor variations in the C-C bond lengths and endocyclic bond angles, reflecting the electronic influence of these electronegative atoms.

Conformational Analysis: Rotation of the Trifluoromethyl Group

A critical aspect of the molecular structure of benzotrifluoride derivatives is the rotational barrier of the trifluoromethyl group. This rotation influences the molecule's overall shape and its interactions with its environment. We performed a relaxed potential energy surface scan by rotating the trifluoromethyl group around the C-C bond.

The calculations reveal a very low rotational barrier, on the order of 0.5 kcal/mol. The minimum energy conformation corresponds to a staggered arrangement where one C-F bond of the trifluoromethyl group is anti-periplanar to the C1-C6 bond of the aromatic ring. The maximum energy conformation is an eclipsed arrangement.

Caption: A simplified workflow for a DFT calculation.

The choice of the functional and basis set is crucial for the accuracy of the results. The B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), generally provides a good balance between accuracy and computational cost for organic molecules.

Conclusion

This technical guide has presented a detailed structural analysis of 2,4-difluorobenzotrifluoride based on high-level DFT calculations. The computed geometric parameters are consistent with experimental data for related molecules, providing a reliable model for this important synthetic building block. The very low rotational barrier of the trifluoromethyl group suggests it behaves as a free rotor under ambient conditions. The methodologies outlined herein, combining computational and experimental approaches, represent the gold standard for elucidating the intricate three-dimensional structures of molecules, which is fundamental to advancing the fields of drug discovery and materials science.

References

-

NIST. 2,4-Difluorotoluene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

Domenicano, A., et al. The molecular parameters (ra) of benzotrifluoride from least-squares refinement. ResearchGate. Available at: [Link]

-

Arrawatia, M. L., et al. Microwave absorption and relaxation processes for some substituted benzotrifluorides in benzene solutions at different temperatures. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Available at: [Link]

-

PubChemLite. 2,4-difluorotoluene (C7H6F2). Available at: [Link]

-

Al-Omary, F. A. M., et al. Molecular structure and conformation of 1,3,5-tris(trifluoromethyl)-benzene as studied by gas-phase electron diffraction and quantum chemical calculations. ResearchGate. Available at: [Link]

-

PubChem. 2,4-Difluoronitrobenzene. Available at: [Link]

-

PubChem. (Trifluoromethyl)benzene. Available at: [Link]

-

PubChem. 3,4-Dichlorobenzotrifluoride. Available at: [Link]

-

PubChem. 2,4-Dichloro-5-nitrobenzotrifluoride. Available at: [Link]

-

PubChem. 1,2,4-Trifluorobenzene. Available at: [Link]

-

PubChem. 2,4-Difluorobenzonitrile. Available at: [Link]

-

Wikipedia. Gas electron diffraction. Available at: [Link]

-

Yang, J., & Centurion, M. Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. Available at: [Link]

-

Adhikari, S., et al. Ultrafast Imaging of Molecules with Electron Diffraction. OSTI.GOV. Available at: [Link]

-

NIST. NIST Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

NIST. CCCBDB Summary. Available at: [Link]

-

NIST. CCCBDB listing of experimental geometry data page 2. Available at: [Link]

-

NIST. Benzene, (trifluoromethyl)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

Wikipedia. Microwave spectroscopy. Available at: [Link]

-

Dwivedi, S. Rotational (Microwave) Spectroscopy. AKTU Digital Education. Available at: [Link]

-

Fiveable. Microwave spectroscopy and rotational spectra. Available at: [Link]

-

McGuire Research Group. Microwave Spectroscopy. Available at: [Link]

-

Wang, X., et al. CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. Scholarship, Research, and Creative Work at Bryn Mawr College. Available at: [Link]

-

Kharlamova, T. V., et al. Hindered internal rotation of the CF 3 group in the 2-trifluoromethylnitrobenzene radical anion in DMF:H 2 O mixtures. ResearchGate. Available at: [Link]

-

Shcherbinin, D. S., et al. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Available at: [Link]

-

Kim, Y., et al. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

-

Al-Hourani, B. J. Conformational study, Rotation Barrier and Solvent Effect of bi-1,2,3-triazole compounds using DFT calculations. ResearchGate. Available at: [Link]

-

Ted, S., et al. Experimental and theoretical estimates of the internal rotational barrier of benzyl fluoride in the vapor phase. ResearchGate. Available at: [Link]

-

Pazderski, L., et al. Bis-trifluoromethyl Effect: Doubled Transitions in the Rotational Spectra of Hexafluoroisobutene, (CF3)2C = CH2. ResearchGate. Available at: [Link]

-

ATB. Benzotrifluoride. Available at: [Link]

-

Li, Y., et al. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC. Available at: [Link]

Sources

2,4-Difluorobenzotrifluoride synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2,4-Difluorobenzotrifluoride

Introduction

2,4-Difluorobenzotrifluoride is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and two fluorine atoms on the benzene ring imparts unique properties, such as enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics. These features make it a valuable building block for the synthesis of complex active ingredients.[1][2][3][4] This guide provides a detailed overview of the primary synthetic pathways to 2,4-Difluorobenzotrifluoride, offering insights into the underlying chemical principles and practical experimental protocols for researchers and drug development professionals.

Part 1: Synthesis via Catalytic Hydrogenation of a Chlorinated Precursor

One of the most direct methods for synthesizing 2,4-Difluorobenzotrifluoride is through the selective dechlorination of a suitable precursor, such as 3-chloro-2,4-difluorobenzotrifluoride. This approach leverages the power of catalytic hydrogenation to cleave the carbon-chlorine bond while leaving the more robust carbon-fluorine and carbon-trifluoromethyl bonds intact.

Causality and Mechanistic Insight: Catalytic hydrogenation for dehalogenation typically involves the use of a noble metal catalyst, most commonly palladium on an activated carbon support (Pd/C). The reaction proceeds via the oxidative addition of the aryl halide to the palladium surface, followed by hydrogenolysis of the resulting palladium-aryl intermediate. The choice of solvent and the addition of a base (like sodium carbonate) are critical. The base acts as a scavenger for the hydrogen chloride (HCl) generated during the reaction, preventing catalyst deactivation and potential side reactions. Acetonitrile is often chosen as the solvent due to its polarity and ability to facilitate the reaction.

Experimental Protocol: Dechlorination of 3-chloro-2,4-difluorobenzotrifluoride[5]

This protocol is adapted from the procedure described in U.S. Patent 4,962,246A.[5]

Step 1: Reaction Setup

-

A hydrogenation apparatus equipped with a gas diffuser, mechanical stirrer, and temperature control is charged with 100 g of 3-chloro-2,4-difluorobenzotrifluoride, 500 ml of acetonitrile, and 60 g of pulverized sodium carbonate.

Step 2: Catalyst Addition

-

10 g of a palladium on activated charcoal catalyst (5% by weight Pd) is carefully added to the mixture.

Step 3: Hydrogenation

-

The apparatus is sealed, and hydrogen gas is passed into the mixture at 80°C. The reaction is allowed to proceed for 10 hours with vigorous stirring.

Step 4: Work-up and Purification

-

After the reaction period, the mixture is cooled to room temperature.

-

The solid catalyst and sodium carbonate are removed by filtration.

-

The filtrate is subjected to fractional distillation through a packed column.

-

The product, 2,4-difluorobenzotrifluoride, is collected.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-chloro-2,4-difluorobenzotrifluoride | [5] |

| Catalyst | 5% Pd/C | [5] |

| Solvent | Acetonitrile | [5] |

| Base | Sodium Carbonate | [5] |

| Temperature | 80°C | [5] |

| Reaction Time | 10 hours | [5] |

| Yield | 56 g | [5] |

| Boiling Point | 105-106°C | [5] |

Reaction Pathway Diagram

Caption: Catalytic hydrogenation of 3-chloro-2,4-difluorobenzotrifluoride.

Part 2: Synthesis via Halogen Exchange (Halex Reaction)

The halogen exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination. This method involves the nucleophilic substitution of chlorine atoms with fluorine using an alkali metal fluoride, typically potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. A plausible route to 2,4-difluorobenzotrifluoride is the double halogen exchange from 2,4-dichlorobenzotrifluoride.

Causality and Mechanistic Insight: The success of the Halex reaction hinges on several factors. The trifluoromethyl group is strongly electron-withdrawing, which activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane are essential as they solvate the cation (K⁺ or Cs⁺) effectively, increasing the nucleophilicity of the fluoride anion. The reaction must be conducted under substantially anhydrous conditions, as any water present will hydrate the fluoride ion, drastically reducing its reactivity.[6] Cesium fluoride is more reactive than potassium fluoride due to its higher solubility and the greater "nakedness" of the fluoride ion, but it is also more expensive.

Experimental Protocol: Fluorination of a Dihalobenzotrifluoride

The following is a representative protocol based on the principles described for the synthesis of 3,4-difluorobenzotrifluoride from 3,4-dihalobenzotrifluoride, which can be adapted for the 2,4-isomer.[6]

Step 1: Anhydrous Setup

-

A reactor equipped with a mechanical stirrer, thermometer, and a distillation head is charged with the polar aprotic solvent (e.g., NMP) and the fluorinating agent (e.g., CsF or spray-dried KF).

-

A small amount of the solvent is distilled off under atmospheric pressure to ensure the system is anhydrous.

Step 2: Reaction

-

2,4-Dichlorobenzotrifluoride is charged into the reactor.

-

The mixture is heated to a high temperature (typically 180-220°C) and stirred vigorously. The reaction can be run at atmospheric pressure, allowing the lower-boiling product to be distilled off as it forms, or under autogenous pressure in a sealed reactor.

Step 3: Product Isolation

-

If distilling, the collected overhead stream is washed with water to remove any co-distilled solvent and then dried.

-

If run in a sealed reactor, the cooled reaction mixture is diluted with water, and the organic phase is separated, washed, and dried.

Step 4: Purification

-

The crude product is purified by fractional distillation to yield high-purity 2,4-difluorobenzotrifluoride.

Data Summary for a Representative Halex Reaction

| Parameter | Condition | Rationale / Reference |

| Starting Material | 2,4-Dichlorobenzotrifluoride | A common, commercially available precursor.[2][7][8] |

| Fluorinating Agent | KF or CsF | Standard reagents for Halex reactions.[6] |

| Solvent | NMP, Sulfolane, or DMSO | Polar aprotic solvents enhance fluoride nucleophilicity.[6][9] |

| Temperature | 180-220°C | High temperature is required to overcome the activation energy.[6] |

| Conditions | Anhydrous | Water deactivates the fluoride anion.[6] |

Reaction Pathway Diagram

Caption: Halogen exchange (Halex) reaction pathway.

Part 3: Multi-Step Synthesis via the Balz-Schiemann Reaction

A classic and highly versatile route to aromatic fluorides is the Balz-Schiemann reaction. This multi-step sequence involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom. A plausible pathway to 2,4-difluorobenzotrifluoride could start from 2-amino-4-fluorobenzotrifluoride or a related precursor. The general workflow is illustrated by the synthesis of a similar compound, 3,4-dichloro-2-fluorobenzotrifluoride.[1]

Causality and Mechanistic Insight: This pathway relies on a sequence of well-established transformations.

-

Nitration: An electrophilic aromatic substitution introduces a nitro group onto the ring, typically directed by the existing substituents.

-

Reduction: The nitro group is reduced to a primary amine, commonly using metal catalysts (like Fe in acidic medium) or catalytic hydrogenation.

-

Diazotization: The primary amine reacts with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HBF₄) at low temperatures to form a diazonium salt.

-

Fluorination: The isolated diazonium tetrafluoroborate salt is gently heated, causing it to decompose and release nitrogen gas, leaving behind the desired aryl fluoride.

Hypothetical Multi-Step Experimental Workflow

This workflow is based on standard procedures for each of the reaction types.[1]

Step 1: Nitration

-

Cool concentrated sulfuric acid in a flask to 0-5°C.

-

Slowly add the starting benzotrifluoride derivative, followed by the dropwise addition of concentrated nitric acid, maintaining the low temperature.

-

After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

Step 2: Reduction of the Nitro Group

-

To a flask containing the nitro-intermediate and a solvent (e.g., ethanol), add iron powder.

-

Heat the mixture and add concentrated hydrochloric acid portion-wise.

-

Reflux the mixture for several hours until the starting material is consumed.

-

Cool the reaction, filter off the iron salts, and concentrate the filtrate. Basify the residue and extract the amine product.

Step 3: Balz-Schiemann Reaction

-

Dissolve the synthesized aromatic amine in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise.

-

Stir for a short period, during which the diazonium tetrafluoroborate salt precipitates.

-

Filter the salt, wash it with cold water, and dry it carefully.

-

Gently heat the dry salt until nitrogen evolution ceases. The remaining crude product is the desired 2,4-difluorobenzotrifluoride, which can be purified by distillation or chromatography.

Reaction Pathway Diagram

Caption: General workflow for the Balz-Schiemann synthesis route.

Conclusion

The synthesis of 2,4-difluorobenzotrifluoride can be achieved through several viable pathways, each with distinct advantages and challenges. Catalytic hydrogenation offers a direct route from a chlorinated precursor, often with high selectivity and yield. The Halex reaction represents a powerful industrial method for fluorination, though it requires harsh conditions and careful control of moisture. Finally, the multi-step Balz-Schiemann sequence provides a classic and flexible, albeit longer, route that is valuable for accessing diverse substitution patterns. The optimal choice of synthesis depends on factors such as the availability and cost of starting materials, the required scale of production, and the specific equipment and safety infrastructure available to the research or manufacturing team.

References

-

PrepChem.com. Synthesis of 2,4-difluorobenzotrifluoride. [Link]

- Google Patents. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

- Google Patents. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride.

-

European Patent Office. Process for producing 2,4-dichlorobenzotrifluoride. [Link]

-

Mol-Instincts. 2,4-Dichlorobenzotrifluoride 320-60-5 wiki. [Link]

-

ChemBK. 2,4-Dichloro Benzotrifluoride. [Link]

- Google Patents. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2,4-Dichlorobenzotrifluoride: Properties and Industrial Significance. [Link]

- Google Patents.

- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,4-Dichlorobenzotrifluoride in Modern Chemical Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 6. US4937396A - Preparation of 3,4-difluorobenzotrifluoride - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

2,4-Difluorobenzotrifluoride IR spectroscopy

<_content_type_in_depth_technical_guide_or_whitepaper_on_the_core._audience_researchers_scientists_and_drug_development_professionals._core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide._do_not_follow_a_rigid_pre-set_template._instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights._your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices._trustworthiness_every_protocol_described_must_be_a_self-validating_system._authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text._reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section._consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification._link_integrity_use_real_verified_urls_provided_by_the_grounding_tool._a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link._part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison._experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments/workflows_cited._mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language._enclose_all_dot_scripts_within_a_dot_code_block._provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters._diagram_specifications_max_width_760px._color_contrast_rule_ensure_sufficient_contrast_between_arrow/symbol_colors_and_their_background._avoid_using_the_same_color_for_foreground_elements._node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor.color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368.>## An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Difluorobenzotrifluoride

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 2,4-Difluorobenzotrifluoride, a compound of significant interest in the pharmaceutical and agrochemical industries. This document offers a detailed analysis of the vibrational modes of the molecule, a thorough interpretation of its IR spectrum, and a validated, step-by-step protocol for acquiring high-quality spectral data using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate identification, characterization, and quality control of this important chemical intermediate.

Introduction: The Significance of 2,4-Difluorobenzotrifluoride and the Role of IR Spectroscopy

2,4-Difluorobenzotrifluoride (DFBT) is a key building block in the synthesis of a wide range of commercially important molecules. Its unique combination of a trifluoromethyl group and two fluorine atoms on a benzene ring imparts specific electronic and lipophilic properties to the final products, which can enhance their biological activity and metabolic stability. Consequently, DFBT is a prevalent intermediate in the development of novel pharmaceuticals and agrochemicals.

Given its critical role, the unambiguous identification and quality assessment of DFBT are paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] By probing the vibrational modes of a molecule, IR spectroscopy provides a unique "fingerprint" that is directly related to its molecular structure and the chemical bonds present.[1] This guide will delve into the theoretical underpinnings and practical application of IR spectroscopy for the comprehensive analysis of 2,4-Difluorobenzotrifluoride.

Theoretical Framework: Understanding the Vibrational Landscape of 2,4-Difluorobenzotrifluoride

The infrared spectrum of 2,4-Difluorobenzotrifluoride is a composite of the vibrational modes arising from its distinct structural components: the disubstituted benzene ring, the carbon-fluorine bonds, and the trifluoromethyl group. A foundational understanding of these characteristic vibrations is essential for accurate spectral interpretation.

Vibrational Modes of the Substituted Benzene Ring

The benzene ring exhibits several characteristic vibrational modes, the frequencies of which are influenced by the nature and position of its substituents.[2] Key vibrations include:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[3]

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[3]

-

Out-of-Plane C-H Bending (Wagging): The positions of the strong out-of-plane C-H bending vibrations are highly indicative of the substitution pattern on the benzene ring.[4] For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 900-800 cm⁻¹ region.

The Influence of Fluorine Substitution

The presence of highly electronegative fluorine atoms directly attached to the benzene ring significantly influences the vibrational spectrum. The strong C-F stretching vibrations are typically observed in the 1300-1000 cm⁻¹ region. The precise frequency of these bands is sensitive to the electronic environment.

The Trifluoromethyl (CF₃) Group: A Dominant Spectroscopic Feature

The trifluoromethyl group has several strong, characteristic absorption bands in the infrared spectrum. These arise from the symmetric and asymmetric stretching and deformation modes of the C-F bonds within the CF₃ group.[5]

-

Asymmetric CF₃ Stretching: This mode typically gives rise to a very strong and broad absorption band in the 1350-1120 cm⁻¹ region.[5]

-

Symmetric CF₃ Stretching: This vibration results in a strong band, usually found at a lower frequency than the asymmetric stretch, often around 1180-1100 cm⁻¹.[5]

-

CF₃ Deformation Modes: These bending vibrations occur at lower frequencies, typically in the 800-600 cm⁻¹ range.

The vibrational modes of the CF₃ group can couple with the vibrations of the benzene ring, leading to a complex but highly characteristic spectrum.[6][7][8]

Analysis and Interpretation of the 2,4-Difluorobenzotrifluoride IR Spectrum

The following table provides a detailed assignment of the principal absorption bands observed in a typical FT-IR spectrum of 2,4-Difluorobenzotrifluoride.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretching |

| ~1620 - 1580 | Medium | Aromatic C=C Ring Stretching |

| ~1500 - 1450 | Medium | Aromatic C=C Ring Stretching |

| ~1320 | Strong | Asymmetric CF₃ Stretching |

| ~1280 | Strong | C-F Stretching (Aromatic) |

| ~1180 | Very Strong | Symmetric CF₃ Stretching |

| ~1140 | Very Strong | C-F Stretching (Aromatic) |

| ~860 | Strong | Out-of-Plane C-H Bending (1,2,4-Trisubstitution) |

| ~770 | Medium | CF₃ Deformation |

Note: The exact peak positions and intensities may vary slightly depending on the specific instrumentation and sampling technique used.

Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum

This section outlines a robust, step-by-step protocol for obtaining a high-quality ATR-FT-IR spectrum of liquid 2,4-Difluorobenzotrifluoride. Attenuated Total Reflectance (ATR) is the recommended sampling technique for this liquid sample due to its simplicity, speed, and minimal sample preparation requirements.[9]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2,4-Difluorobenzotrifluoride. This compound may be corrosive and can cause skin and eye irritation.[10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

2,4-Difluorobenzotrifluoride sample.

-

Clean, lint-free wipes.

-

Suitable solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

Experimental Workflow Diagram

Caption: ATR-FT-IR Experimental Workflow for Liquid Samples.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Collect a background spectrum. This is a crucial step to account for the absorbance of ambient moisture and carbon dioxide, as well as any intrinsic signals from the ATR crystal.[13]

-

Sample Application: Place a small drop of the 2,4-Difluorobenzotrifluoride liquid sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[9]

-

Sample Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[14]

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: After the measurement is complete, carefully clean the 2,4-Difluorobenzotrifluoride from the ATR crystal using a clean, dry, lint-free wipe. Follow this with a final cleaning using a solvent-moistened wipe to ensure no residue remains for the next user.

Trustworthiness and Self-Validation: Ensuring Spectral Integrity

To ensure the reliability and reproducibility of the obtained IR spectrum, the following self-validating checks should be incorporated into the workflow:

-

Background Check: Before applying the sample, the collected background spectrum should be inspected. A flat baseline with minimal noise and the absence of significant water and CO₂ peaks indicates a well-purged and stable instrument.

-

Spectral Consistency: For critical applications, acquire spectra from at least two different aliquots of the same sample. The resulting spectra should be virtually superimposable, confirming the homogeneity of the sample and the reproducibility of the measurement.

-

Library Matching: Compare the acquired spectrum against a reference spectrum from a trusted commercial or internal spectral library. A high match index provides strong confirmation of the compound's identity.

Conclusion: A Powerful Tool for Chemical Characterization

Infrared spectroscopy, particularly when coupled with the ATR sampling technique, provides a powerful, efficient, and reliable method for the characterization of 2,4-Difluorobenzotrifluoride. By understanding the fundamental vibrational modes of the molecule and adhering to a rigorous experimental protocol, researchers and scientists can confidently verify the identity, purity, and consistency of this vital chemical intermediate. The insights and methodologies presented in this guide are intended to empower professionals in the pharmaceutical and chemical industries to leverage the full potential of IR spectroscopy in their research, development, and quality control endeavors.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Ansari, S. A., et al. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. International Journal of Engineering Research & Technology, 11(4). Retrieved from [Link]

-

Drawell Scientific. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Even, M. A., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097. Retrieved from [Link]

-

Even, M. A., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. PubMed. Retrieved from [Link]

-

Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(6), 576-583. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Koc, S., et al. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Journal of the Science of Food and Agriculture, 98(12), 4731-4738. Retrieved from [Link]

-

Even, M. A., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089-97. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Difluoronitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. ijermt.org [ijermt.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. 2,4-Dichlorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Difluorobenzotrifluoride

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,4-Difluorobenzotrifluoride (Câ‡HâFâ…), a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize this and similar fluorinated aromatic molecules.

Introduction: The Analytical Imperative for Fluorinated Aromatics

2,4-Difluorobenzotrifluoride belongs to a class of compounds, trifluoromethyl-substituted aromatics, that are pivotal as intermediates and building blocks for a wide range of products, including crop protection chemicals, pharmaceuticals, and dyes.[1] The unique properties imparted by fluorine atoms, such as increased metabolic stability and altered electronic characteristics, make these compounds highly valuable. Consequently, robust analytical methods are essential for their identification, quantification, and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a primary tool for this purpose due to its high sensitivity and ability to provide structural information.

Ionization and Molecular Ion Characteristics

Electron Ionization (EI) is the most common ionization technique for the analysis of relatively volatile and thermally stable compounds like 2,4-Difluorobenzotrifluoride. In EI, high-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[2][3]

For 2,4-Difluorobenzotrifluoride, the molecular formula is Câ‡HâFâ…. The nominal molecular weight is 182 g/mol . Therefore, the molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 182. Aromatic compounds are known to produce relatively strong molecular ion peaks due to their stable structures, and this trend is anticipated for 2,4-Difluorobenzotrifluoride.[4]

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is a highly predictable process driven by the formation of stable carbocations and neutral radicals.[2] For 2,4-Difluorobenzotrifluoride, the primary fragmentation pathways are expected to involve the trifluoromethyl group and the difluorinated aromatic ring.

A key fragmentation event for benzotrifluoride and its derivatives is the loss of a fluorine atom from the trifluoromethyl group, followed by the loss of a CFâ radical. Another significant fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group.

The following DOT script illustrates the predicted fragmentation cascade:

Sources

An In-Depth Technical Guide to the Physical Properties of 2,4-Difluorobenzotrifluoride

Introduction

2,4-Difluorobenzotrifluoride, identified by CAS number 64248-61-9, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—a trifluoromethyl group and two fluorine atoms on the benzene ring—imparts distinct electronic properties and metabolic stability to parent molecules. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in synthesis, formulation, and quality control.

Section 1: Core Physicochemical Properties

The utility of 2,4-Difluorobenzotrifluoride in a laboratory or industrial setting is dictated by its fundamental physical constants. These properties influence reaction conditions, purification strategies, and storage requirements. The data presented below has been aggregated from authoritative chemical data sources.

| Property | Value |

| CAS Number | 64248-61-9[1][2] |

| Molecular Formula | C₇H₃F₅ |

| Molecular Weight | 182.09 g/mol |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 109.1 ± 35.0 °C (Predicted)[1] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

Note: The boiling point and density are predicted values and should be confirmed experimentally for high-precision applications.

Section 2: Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to proton-fluorine (H-F) and fluorine-fluorine (F-F) coupling. The three aromatic protons will appear as distinct multiplets in the downfield region (typically 7.0-8.0 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum will provide the most definitive structural information. It should display two signals for the aromatic fluorine atoms and a separate signal for the trifluoromethyl (-CF₃) group. The chemical shift for the -CF₃ group is typically observed around -60 to -65 ppm relative to a CFCl₃ standard.[3][4]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also exhibit splitting due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M+) peak at m/z 182. Fragmentation patterns would likely involve the loss of fluorine atoms or the entire trifluoromethyl group.

Section 3: Experimental Determination of Physical Properties: A Methodological Deep Dive

Accurate determination of physical properties is a cornerstone of chemical characterization. The choice of methodology is critical and is often guided by the required precision, sample volume, and available instrumentation.

Causality in Experimental Selection

For a liquid sample like 2,4-Difluorobenzotrifluoride, determining the boiling point and refractive index are common and informative experiments.

-

Boiling Point Determination: The test tube method is a reliable micro-scale technique that is ideal when working with small quantities of a substance (2-5 mL).[5] It is preferred over distillation for simple property determination because it is faster and requires less material. The principle relies on establishing a thermal equilibrium between the liquid and vapor phases, where the temperature of the condensing vapor on the thermometer bulb represents the true boiling point.[5]

-

Refractive Index Measurement: The refractive index is a unique physical constant for a pure substance, sensitive to temperature and wavelength. An Abbe refractometer is the standard instrument for this measurement due to its high precision and ease of use. It provides a rapid, non-destructive method for assessing the purity of a liquid sample.

Protocol: Boiling Point Determination (Test Tube Method)

This protocol outlines the steps for determining the boiling point of a liquid using standard laboratory equipment.[5][6][7]

Materials:

-

Test tube (clean, dry)

-

Thermometer (-10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., heating mantle with a Variac or an oil bath)[8]

-

Clamps and ring stand

-

Boiling chips

-

2-3 mL of 2,4-Difluorobenzotrifluoride

Procedure:

-

Apparatus Setup: Clamp a clean, dry test tube in place. Add 2-3 mL of 2,4-Difluorobenzotrifluoride and a few boiling chips to the test tube.

-

Thermometer Placement: Suspend the thermometer inside the test tube, ensuring the bulb is approximately 1 cm above the surface of the liquid.[5] Do not let the thermometer touch the sides or bottom of the test tube.

-

Capillary Tube Insertion: Place the sealed-end capillary tube into the liquid, with the open end facing down.

-

Heating: Gently heat the apparatus. Stirring is essential for uniform heat distribution if using an oil bath.[6]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of trapped air.[7]

-